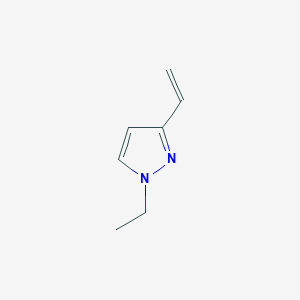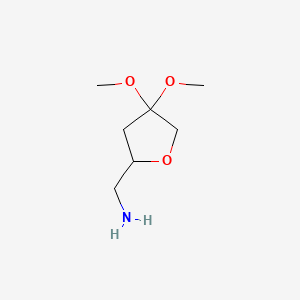![molecular formula C9H16ClNO2 B13570372 2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride](/img/structure/B13570372.png)
2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the 2-azabicyclo[3.2.1]octane family, which is known for its unique bicyclic structure consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring. This structure is of significant interest due to its synthetic and pharmacological potential .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride typically involves the intramolecular cyclization of suitable precursors. One common method is the cyclization of tropinone derivatives, which can be achieved through various catalytic and non-catalytic processes . The stereochemical control in these reactions is crucial and can be achieved through enantioselective methodologies .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions
2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups .
科学研究应用
2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-(3-azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets in the body. This compound can act on neurotransmitter receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
8-Azabicyclo[3.2.1]octan-3-ol: This compound shares a similar bicyclic structure but differs in functional groups.
8-Methyl-8-azabicyclo[3.2.1]octane: This compound has a methyl group at the nitrogen atom, which can influence its chemical properties and biological activity.
Uniqueness
2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride is unique due to its specific acetic acid moiety, which can impart distinct chemical reactivity and biological activity compared to other similar compounds .
属性
分子式 |
C9H16ClNO2 |
|---|---|
分子量 |
205.68 g/mol |
IUPAC 名称 |
2-(3-azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)3-8-6-1-2-7(8)5-10-4-6;/h6-8,10H,1-5H2,(H,11,12);1H |
InChI 键 |
WQWOGTFDLNZGME-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CNCC1C2CC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



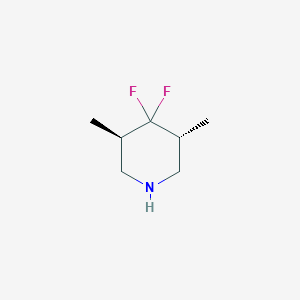


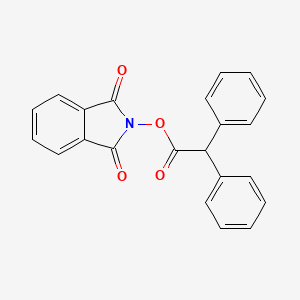
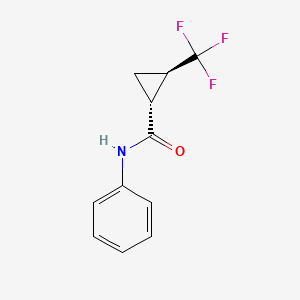


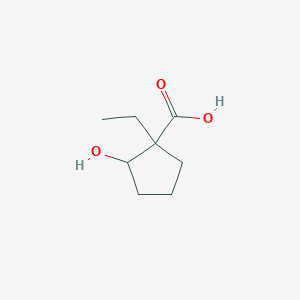
![[1-(1,1-Difluoroethyl)cyclobutyl]methanol](/img/structure/B13570357.png)


